
5-Isocyanato-4-methyl-2-phenyl-1,3-thiazole
Overview
Description
The compound 5-Isocyanato-4-methyl-2-phenyl-1,3-thiazole is a derivative of thiazole, which is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen atoms. Thiazoles are known for their importance in medicinal chemistry and as building blocks in organic synthesis.
Synthesis Analysis
The synthesis of 4,5-disubstituted thiazoles, which would include compounds like 5-Isocyanato-4-methyl-2-phenyl-1,3-thiazole, can be achieved through a base-induced cyclization of active methylene isocyanides with methyl dithiocarboxylates. This method is considered a click chemistry reaction due to its simplicity, rapidity, and the minimal need for purification steps. The general synthesis approach allows for the creation of novel 4,5-diarylthiazoles, which suggests that a variety of substituents, including the isocyanato and phenyl groups, can be introduced at the 4 and 5 positions of the thiazole ring .
Molecular Structure Analysis
The molecular structure of 5-Isocyanato-4-methyl-2-phenyl-1,3-thiazole would consist of a thiazole core with a methyl group at the 4-position, a phenyl group at the 2-position, and an isocyanato group at the 5-position. The presence of these substituents can influence the electronic properties of the thiazole ring and affect its reactivity.
Chemical Reactions Analysis
Thiazoles can undergo various chemical reactions, including cycloaddition-elimination reactions. For instance, 4-methyl-5-(substituted)imino-1,2,3,4-thiatriazolines can react with isocyanates to yield thiadiazolidine-3-ones. This process involves the formation of thermodynamically less stable isomers that can rapidly isomerize under the influence of isocyanates. The reactivity of such compounds is affected by the substituents present and the electrophilic nature of the isocyanates used. Although the abstract provided does not directly discuss 5-Isocyanato-4-methyl-2-phenyl-1,3-thiazole, it suggests that similar thiazole derivatives could potentially engage in analogous reactions .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 5-Isocyanato-4-methyl-2-phenyl-1,3-thiazole are not detailed in the provided papers, we can infer that the compound would exhibit properties characteristic of thiazoles and their derivatives. These properties include a certain degree of aromaticity, potential for hydrogen bonding due to the nitrogen atom in the isocyanato group, and a likelihood of engaging in electrophilic substitution reactions due to the presence of the phenyl group. The methyl group at the 4-position could confer additional steric effects, influencing the overall reactivity of the molecule.
Scientific Research Applications
Thiazole Derivatives in Medicinal Chemistry
Thiazole derivatives, including structures like 5-Isocyanato-4-methyl-2-phenyl-1,3-thiazole, have been widely recognized in medicinal chemistry. These compounds are known for their diverse therapeutic properties. A significant amount of research has been dedicated to thiazole derivatives, leading to the development of compounds with potent antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties. The intricate relationship between the structure of thiazole derivatives and their pharmacological activity makes them a compelling subject for further research and drug development. The variations in the thiazole scaffold allow for targeting specific enzyme activities, although the predictability of pharmacological outcomes based on structural modifications remains complex (Leoni et al., 2014).
Reactivity and Applications in Heterocyclic Compound Synthesis
The reactivity of compounds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) and their ability to act as building blocks for synthesizing various heterocyclic compounds, including thiazoles, underscores the versatility of these molecular structures. The unique reactivity of such compounds provides mild reaction conditions and enables the generation of diverse heterocyclic compounds and dyes. The continuous exploration and innovative transformations of these compounds are anticipated to contribute significantly to heterocyclic chemistry (Gomaa & Ali, 2020).
Biological and Pharmacological Potentials
The biological significance of thiazole derivatives extends beyond their use in drug synthesis. These compounds have demonstrated substantial activity against various biological targets, including receptors. The therapeutic applications of thiazole derivatives are vast, with patents indicating their potential in treating infectious diseases, cancer, and other ailments. The structural diversity and the ability to target multiple signaling pathways make thiazole derivatives, such as 5-Isocyanato-4-methyl-2-phenyl-1,3-thiazole, a valuable asset in pharmaceutical research. However, the potential for side effects due to multi-signaling pathway targets is an area that necessitates careful consideration and further exploration (Leoni et al., 2014).
Mechanism of Action
While the specific mechanism of action for 5-Isocyanato-4-methyl-2-phenyl-1,3-thiazole is not mentioned in the search results, it is known that thiazole derivatives have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .
Future Directions
Thiazoles are found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . It has been observed over the years that thiazole derivatives have several biological activities . Therefore, the future directions of 5-Isocyanato-4-methyl-2-phenyl-1,3-thiazole could involve further exploration of its potential biological activities and applications in various fields of research and industry.
properties
IUPAC Name |
5-isocyanato-4-methyl-2-phenyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2OS/c1-8-10(12-7-14)15-11(13-8)9-5-3-2-4-6-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBAVPZUNSTTRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406895 | |
| Record name | 5-isocyanato-4-methyl-2-phenyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
852180-46-2 | |
| Record name | 5-Isocyanato-4-methyl-2-phenylthiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852180-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-isocyanato-4-methyl-2-phenyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



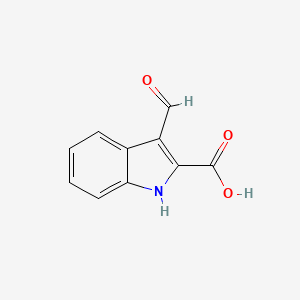

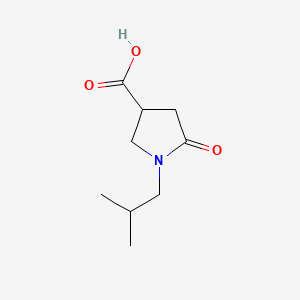


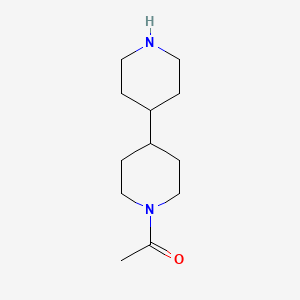
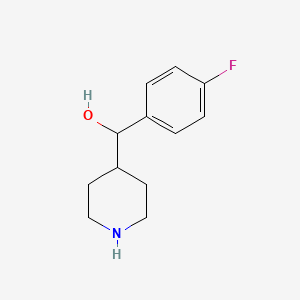
![2-{[(Diethylamino)carbonyl]amino}-N,N-diethylbenzamide](/img/structure/B1309524.png)
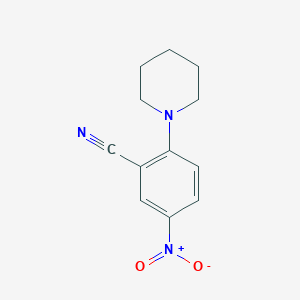

![1-benzyl-N-[(5-methyl-2-furyl)methyl]piperidin-4-amine](/img/structure/B1309535.png)
acetic acid](/img/structure/B1309539.png)
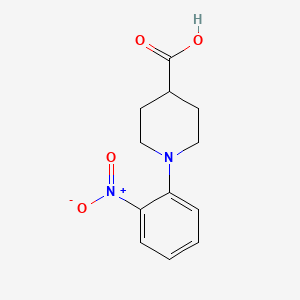
![(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B1309544.png)